An In-Depth Technical Guide to (E/Z)-Flupentixol-d4 Dihydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to (E/Z)-Flupentixol-d4 Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (E/Z)-Flupentixol-d4 Dihydrochloride, a deuterated analog of the antipsychotic drug Flupentixol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical properties, synthesis, and application, particularly as an internal standard in bioanalytical studies.
Introduction: The Significance of Deuterated Standards
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision.[1] (E/Z)-Flupentixol-d4 Dihydrochloride serves as an ideal internal standard for the quantification of Flupentixol in complex biological matrices. The incorporation of four deuterium atoms provides a mass shift that is readily distinguishable by mass spectrometry, while its physicochemical properties remain nearly identical to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby providing a reliable means of correcting for analytical variability.
Chemical Structure and Physicochemical Properties
(E/Z)-Flupentixol-d4 Dihydrochloride is the dihydrochloride salt of a deuterated mixture of the (E) and (Z) isomers of Flupentixol. The (Z)-isomer is the pharmacologically active form.[2] The deuterium atoms are located on the piperazineethanol side chain.
Chemical Structure:
Physicochemical Properties of (E/Z)-Flupentixol-d4 Dihydrochloride:
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₃D₄Cl₂F₃N₂OS | [3] |
| Molecular Weight | 511.46 g/mol | [3] |
| Appearance | Tan Solid | [3] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3] |
| Solubility | Soluble in water and alcohol; practically insoluble in methylene chloride.[2] Insoluble in ethyl acetate and methanol.[4] | [2][4] |
| CAS Number | 1246833-30-6 | [3] |
Synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride
A plausible synthetic route would involve the synthesis of a deuterated N-(2-hydroxyethyl)piperazine intermediate, followed by its condensation with a suitable thioxanthene derivative. The deuteration of the piperazine moiety can be achieved using methods such as reductive amination with a deuterated source or by using deuterated starting materials. The subsequent salt formation with hydrochloric acid would yield the final product. The synthesis of thioxanthene derivatives has been described in the literature.[5] The use of deuterium-labeled compounds in total synthesis and drug development is a well-established practice.[6]
Application in Bioanalysis: A Step-by-Step LC-MS/MS Protocol
(E/Z)-Flupentixol-d4 Dihydrochloride is an invaluable tool for the accurate quantification of Flupentixol in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for such an analysis.
Experimental Protocol: Quantification of Flupentixol in Human Plasma
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of (E/Z)-Flupentixol-d4 Dihydrochloride (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
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Prepare a stock solution of Flupentixol (analyte) in methanol at a concentration of 1 mg/mL.
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From the stock solutions, prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution in methanol.
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Prepare a working solution of the IS by diluting the stock solution with methanol to a final concentration of, for example, 100 ng/mL.
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-
Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
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Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
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Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
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Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate the analyte and IS from matrix components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
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Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Flupentixol and (E/Z)-Flupentixol-d4 would need to be optimized. For example, for Flupentixol, a potential transition could be m/z 435.2 -> m/z 113.1. The transition for the d4-labeled standard would be m/z 439.2 -> m/z 117.1.
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
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Use a linear regression model with appropriate weighting to fit the calibration curve.
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Determine the concentration of Flupentixol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
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Experimental Workflow Diagram:
Caption: A generalized workflow for the bioanalytical quantification of Flupentixol using (E/Z)-Flupentixol-d4 Dihydrochloride as an internal standard.
Pharmacology and Mechanism of Action of Flupentixol
Flupentixol is a typical antipsychotic of the thioxanthene class.[2] Its primary mechanism of action is the antagonism of dopamine D1 and D2 receptors in the brain.[7] By blocking these receptors, Flupentixol helps to correct the dopamine hyperactivity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[7]
In addition to its effects on dopamine receptors, Flupentixol also exhibits antagonistic activity at serotonin 5-HT2A receptors.[7] This action may contribute to its therapeutic effects on the negative symptoms of schizophrenia and may also be responsible for its antidepressant properties at lower doses.
Dopamine D2 Receptor Signaling Pathway Antagonism:
The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through an inhibitory G-protein (Gi). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA). By blocking the D2 receptor, Flupentixol prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP and PKA activity.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Flupentixol.
Serotonin 5-HT2A Receptor Signaling Pathway Antagonism:
The 5-HT2A receptor is another GPCR that, when activated by serotonin, couples to a Gq protein. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Flupentixol's antagonism at this receptor would inhibit this signaling cascade.
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by Flupentixol.
Conclusion
(E/Z)-Flupentixol-d4 Dihydrochloride is a critical tool for researchers and drug development professionals engaged in the study of Flupentixol. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data, which is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. A thorough understanding of its chemical properties, synthesis, and application, as well as the pharmacology of the parent compound, is crucial for its effective implementation in a research or regulatory setting.
References
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STRUCTURE OF FLUPENTHIXOL DIHYDROCHLORIDE - ResearchGate. Available from: [Link]
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1246833-30-6| Chemical Name : (E/Z)-Flupentixol-d4 Dihydrochloride | Pharmaffiliates. Available from: [Link]
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Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC. Available from: [Link]
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Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC. Available from: [Link]
-
Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC. Available from: [Link]
-
Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
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